molecular formula C20H23NS B12647894 Benzenecarbothioamide, N-(4-cyclohexylphenyl)-4-methyl- CAS No. 147701-86-8

Benzenecarbothioamide, N-(4-cyclohexylphenyl)-4-methyl-

Cat. No.: B12647894
CAS No.: 147701-86-8
M. Wt: 309.5 g/mol
InChI Key: OWNSMFZYFRWLRL-UHFFFAOYSA-N
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Description

Benzenecarbothioamide, N-(4-cyclohexylphenyl)-4-methyl- is an organic compound known for its unique chemical structure and properties It is characterized by the presence of a benzenecarbothioamide group attached to a 4-cyclohexylphenyl ring with a methyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenecarbothioamide, N-(4-cyclohexylphenyl)-4-methyl- typically involves the reaction of 4-cyclohexylphenylamine with benzenecarbothioyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The product is then purified using recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

Benzenecarbothioamide, N-(4-cyclohexylphenyl)-4-methyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thioamide group to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation, sulfuric acid as catalyst.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

Benzenecarbothioamide, N-(4-cyclohexylphenyl)-4-methyl- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzenecarbothioamide, N-(4-cyclohexylphenyl)-4-methyl- involves its interaction with specific molecular targets. The thioamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The aromatic ring and cyclohexyl group contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Benzenecarbothioamide, N-(4-cyclohexylphenyl)-4-methoxy-: Similar structure but with a methoxy substituent instead of a methyl group.

    Benzenecarbothioamide, N-(4-cyclohexylphenyl)-4-chloro-: Contains a chloro substituent on the aromatic ring.

    Benzenecarbothioamide, N-(4-cyclohexylphenyl)-4-nitro-: Features a nitro group on the aromatic ring.

Uniqueness

Benzenecarbothioamide, N-(4-cyclohexylphenyl)-4-methyl- is unique due to its specific combination of substituents, which influence its chemical reactivity and biological activity. The presence of the methyl group enhances its lipophilicity, potentially affecting its pharmacokinetic properties.

Properties

CAS No.

147701-86-8

Molecular Formula

C20H23NS

Molecular Weight

309.5 g/mol

IUPAC Name

N-(4-cyclohexylphenyl)-4-methylbenzenecarbothioamide

InChI

InChI=1S/C20H23NS/c1-15-7-9-18(10-8-15)20(22)21-19-13-11-17(12-14-19)16-5-3-2-4-6-16/h7-14,16H,2-6H2,1H3,(H,21,22)

InChI Key

OWNSMFZYFRWLRL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=S)NC2=CC=C(C=C2)C3CCCCC3

Origin of Product

United States

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